

Application Notes & Protocols: One-Pot Regioselective Acylation of Diols Utilizing Tributyltin Methoxide

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Compound of Interest

Compound Name: Tributyltin methoxide

Cat. No.: B086772

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Organotin compounds are powerful reagents in organic synthesis for achieving high regioselectivity in the derivatization of poly-functionalized molecules such as diols and carbohydrates. **Tributyltin methoxide** ($(\text{Bu}_3\text{SnOMe})$) serves as a convenient precursor for the in situ generation of tributyltin alkoxides (stannyl ethers) upon reaction with a hydroxyl group. This temporary transformation activates a specific hydroxyl group, directing subsequent acylation to that position with high precision. The entire sequence can be performed in a single reaction vessel, streamlining the synthetic process, minimizing purification steps, and often improving yields by avoiding the isolation of sensitive intermediates.

This one-pot method is particularly valuable in carbohydrate and nucleoside chemistry, where selective protection of one of several hydroxyl groups is a common challenge. The reaction proceeds under mild conditions and offers a predictable way to achieve regioselective esterification.

Application Note 1: Regioselective Mono-Acylation of a Symmetric Diol

Principle: The one-pot synthesis begins with the reaction between a diol and **tributyltin methoxide**. This reaction forms a tributyltin alkoxide intermediate, liberating methanol as a byproduct which is typically removed by azeotropic distillation. The resulting stannyl ether

exhibits enhanced nucleophilicity at the oxygen atom bound to tin. Subsequent introduction of an acylating agent, such as an acyl chloride or anhydride, results in the preferential acylation at the stannylated position. A final workup hydrolyzes the remaining tin-oxygen bond to yield the mono-acylated product.

Reaction Pathway Diagram:

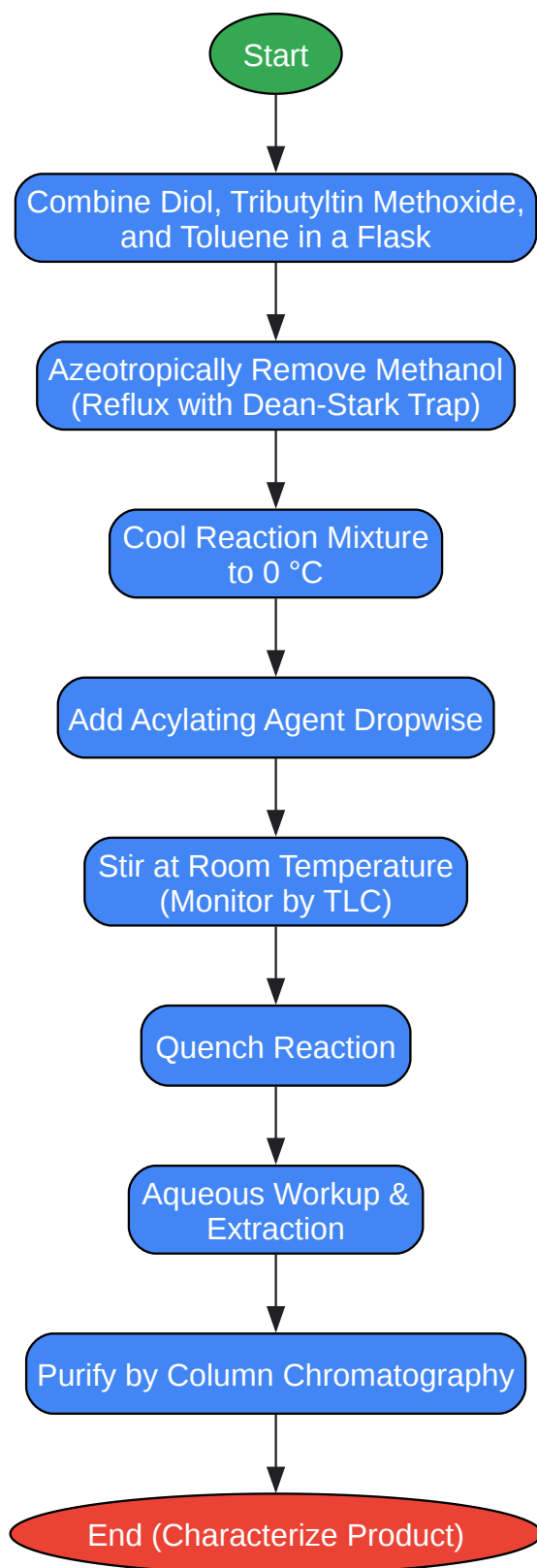
Caption: Reaction pathway for one-pot regioselective acylation.

Illustrative Substrate Scope: The following table summarizes representative outcomes for the regioselective acylation of common diols, based on established principles of organotin-mediated reactions.

Entry	Diol Substrate	Acylating Agent	Major Product	Regioselectivity (%)	Approx. Yield (%)
1	Propane-1,2-diol	Benzoyl Chloride	1-O-Benzoylpropane-1,2-diol	>95 (Primary)	85
2	Butane-1,3-diol	Acetyl Chloride	1-O-Acetylbutane-1,3-diol	>90 (Primary)	82
3	Methyl 4,6-O-benzylidene- α -D-glucopyranoside	Tosyl Chloride	2-O-Tosyl Product	>90 (at C2)	78
4	(\pm)-1,2-Octanediol	Pivaloyl Chloride	1-O-Pivaloyl-1,2-octanediol	>98 (Primary)	88

Experimental Protocols

General Workflow Diagram:



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